1-(3-溴苯基)氮杂环丁烷

描述

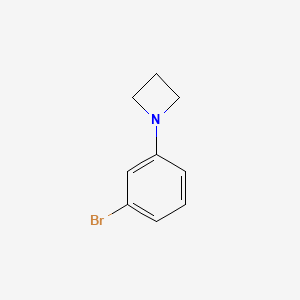

“1-(3-Bromophenyl)azetidine” is a chemical compound with the molecular formula C9H10BrN . It is a white to yellow solid with a molecular weight of 212.086 . The compound is also known by its IUPAC name, 3-(3-bromophenyl)azetidine hydrochloride .

Synthesis Analysis

The synthesis of azetidines, including “1-(3-Bromophenyl)azetidine”, has been achieved through various methods. One such method involves visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .

Molecular Structure Analysis

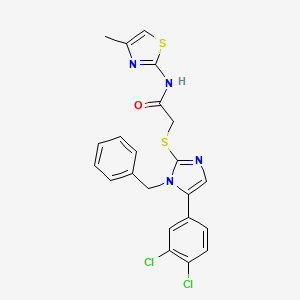

The molecular structure of “1-(3-Bromophenyl)azetidine” consists of a four-membered azetidine ring attached to a bromophenyl group . The exact mass of the compound is 210.999649 .

Chemical Reactions Analysis

Azetidines, including “1-(3-Bromophenyl)azetidine”, are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, azetidines can undergo intermolecular [2+2] photocycloadditions, a powerful method for the synthesis of highly strained, four-membered rings .

Physical And Chemical Properties Analysis

“1-(3-Bromophenyl)azetidine” has a density of 1.5±0.1 g/cm3, a boiling point of 289.2±23.0 °C at 760 mmHg, and a flash point of 128.7±22.6 °C . The compound is a white to yellow solid .

科学研究应用

多巴胺拮抗剂性质

1-(3-溴苯基)氮杂环丁烷衍生物因其作为多巴胺拮抗剂的潜力而受到研究。在 3 位用酰胺部分取代的特定衍生物,特别是那些用溴苯甲酰胺修饰的衍生物,已显示出对 D2 和 D4 受体的显着亲和力,表明它们在多巴胺调节至关重要的神经或精神疾病中的潜力 (Metkar, Bhatia, & Desai, 2013).

功能化氮杂环丁烷的合成

对 3-溴乙基氮杂环丁烷的研究表明了它们在合成各种功能化氮杂环丁烷中的用途。这些化合物已被用作创造新型氮杂环丁烷化合物的先驱,突出了它们在扩大药物开发和其他科学应用的化学空间中的作用 (Stankovic et al., 2013).

API 生产中的高能构件

与 1-(3-溴苯基)氮杂环丁烷密切相关的化合物 3-(溴乙炔基)氮杂环丁烷已被确定为用于生产活性药物成分 (API) 的高能构件。其安全性和高能特性已得到彻底研究,证明了该化合物在大规模制药生产中的潜力 (Kohler et al., 2018).

合成化学和多功能性

氮杂环丁烷化合物,包括 1-(3-溴苯基)氮杂环丁烷,因其在合成化学中的多功能性而著称。它们用于各种催化过程和反应,作为合成多种化合物的中间体。这使得它们在药物化学和材料科学等领域具有价值 (Mehra, Lumb, Anand, & Kumar, 2017).

药物中间体合成

1-(3-溴苯基)氮杂环丁烷衍生物是合成各种药物化合物的关键中间体。它们已被用于创建席夫碱和衍生自苯脲的氮杂环丁烷,这些物质已显示出潜在的抗氧化活性,表明它们在药物发现和开发中的重要性 (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

安全和危害

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing in vapors, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

属性

IUPAC Name |

1-(3-bromophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-4-9(7-8)11-5-2-6-11/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYRIFEOGFCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2651868.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2651869.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)